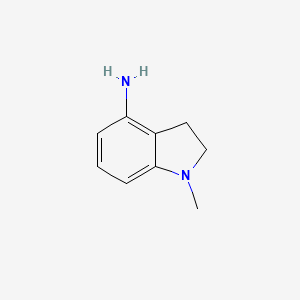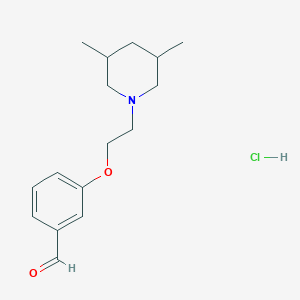amine CAS No. 1248995-71-2](/img/structure/B1426330.png)
[3,3-Dimethyl-1-(pyridin-2-yl)butan-2-yl](methyl)amine
Overview
Description
“3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine” is a chemical compound with the CAS Number: 1248995-71-2 . It has a molecular weight of 192.3 and its IUPAC name is N,3,3-trimethyl-1-(2-pyridinyl)-2-butanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20N2/c1-12(2,3)11(13-4)9-10-7-5-6-8-14-10/h5-8,11,13H,9H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis in Antibiotic Preparation N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the synthesis of premafloxacin, an antibiotic for veterinary pathogens, is derived using a process involving asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
Insecticidal and Antibacterial Applications Pyrimidine-linked pyrazole heterocyclics, including compounds derived from N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide, exhibit insecticidal and antimicrobial properties. These compounds are synthesized using microwave irradiative cyclocondensation (Deohate & Palaspagar, 2020).
Catalysis in Chemical Reactions (4-Methyl-pyridin-2-yl)(trimethylsilanyl)amine and tert-butyl(4-methyl-pyridin-2-yl)amine, related to the chemical structure , are used in synthesizing aminopyridinato complexes. These complexes are instrumental in aryl-Cl activation and polymerization of hydrosilane, functioning as Suzuki cross-coupling catalysts (Deeken et al., 2006).
Applications in Anticonvulsant and Antinociceptive Drugs Compounds structurally related to the query, like 3-methyl- and 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones, have been synthesized as potential hybrid anticonvulsants. These compounds combine chemical fragments from established antiepileptic drugs (Kamiński et al., 2016).
DNA Cleavage and Antioxidant Properties Nickel(II) and Zinc(II) complexes derived from isomeric pyridyl tetrazole ligands, such as N,N-dimethyl-3-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)propan-1-amine, demonstrate significant nuclease activity and possess antioxidant properties (Babu et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antifungal activity .
Mode of Action
It’s worth noting that similar compounds have been found to interact with fungal cells, leading to their inhibition .
Biochemical Pathways
The antifungal activity suggests it may interfere with essential biochemical pathways in fungi .
Result of Action
The compound has been associated with antifungal activity. In particular, similar compounds have shown strong inhibitory effects against certain types of fungi .
properties
IUPAC Name |
N,3,3-trimethyl-1-pyridin-2-ylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-12(2,3)11(13-4)9-10-7-5-6-8-14-10/h5-8,11,13H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOOAWOFOQIPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=N1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1426261.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426264.png)

![1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1426266.png)

